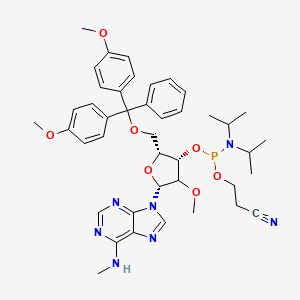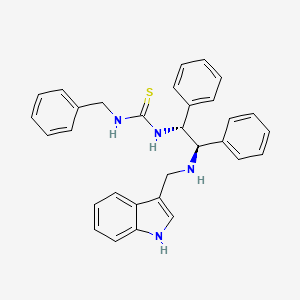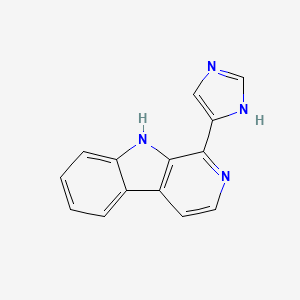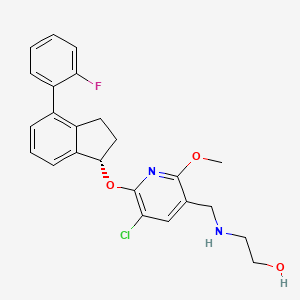
CDK8-Cyclin C degrader LL-K8-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LL-K8-22 is a potent, selective, and durable dual degrader of the CDK8-cyclin C complex. This compound has demonstrated significant efficacy in suppressing STAT1 Ser 727 phosphorylation and inhibiting carcinogenic transcriptional programs driven by E2F and MYC. LL-K8-22 is particularly utilized in research for triple-negative breast cancer (TNBC) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LL-K8-22 was identified through a series of hydrophobic tagging-based degraders of the CDK8-cyclin C complex. The synthetic route involves designing, synthesizing, and evaluating these degraders to identify the first dual degrader, LL-K8-22, which induces selective and synchronous degradation of CDK8 and cyclin C .
Industrial Production Methods
Currently, LL-K8-22 is primarily used for scientific research and is not produced on an industrial scale. The compound is synthesized in specialized laboratories under controlled conditions to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
LL-K8-22 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify LL-K8-22, potentially affecting its efficacy as a degrader.
Substitution: LL-K8-22 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
LL-K8-22 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of the CDK8-cyclin C complex and its effects on various signaling pathways.
Biology: Helps in understanding the role of CDK8 and cyclin C in cellular processes and their implications in diseases.
Medicine: Investigated for its potential therapeutic applications in treating triple-negative breast cancer and other cancers driven by E2F and MYC transcriptional programs.
Industry: Utilized in the development of new therapeutic agents targeting the CDK8-cyclin C complex
Wirkmechanismus
LL-K8-22 exerts its effects by inducing the selective and synchronous degradation of CDK8 and cyclin C. This degradation is achieved through hydrophobic tagging, which targets the CDK8-cyclin C complex for proteasomal degradation. The compound effectively suppresses STAT1 Ser 727 phosphorylation and inhibits carcinogenic transcriptional programs driven by E2F and MYC. This mechanism of action makes LL-K8-22 a valuable tool for studying the unknown functions of cyclin C and its role in cancer .
Vergleich Mit ähnlichen Verbindungen
LL-K8-22 is unique in its ability to selectively degrade both CDK8 and cyclin C. Similar compounds include:
BI-1347: The parental molecule of LL-K8-22, which has lower potency and less pronounced effects on CDK8-cyclin C downstream signaling.
Other CDK8 inhibitors: These compounds target CDK8 but do not degrade cyclin C, making LL-K8-22 distinct in its dual degradation capability.
Overall, LL-K8-22 exhibits enhanced anti-proliferative effects and more persistent suppression of STAT1 phosphorylation compared to similar compounds, highlighting its uniqueness and potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C37H43N5O |
|---|---|
Molekulargewicht |
573.8 g/mol |
IUPAC-Name |
1-[4-[3-(1-adamantyl)propyl]piperazin-1-yl]-2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2 |
InChI-Schlüssel |
WXQLBECTYSLDGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)




![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)








